3-{[(2-bromo-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
Description
The compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group (-COOH), a sulfonyl group (-SO2-), an amino group (-NH2), a bromine atom (Br), and a nitro group (-NO2). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would significantly influence the compound’s structure. For instance, the carboxylic acid group is polar and can form hydrogen bonds, which could affect the compound’s shape and reactivity .Chemical Reactions Analysis
As mentioned earlier, the compound’s functional groups suggest that it could participate in various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The amino group could participate in reactions with acids or with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of polar functional groups like the carboxylic acid and the amino group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the strength of the intermolecular forces .Future Directions
properties
IUPAC Name |
3-[[2-bromo-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O7S/c21-17-8-7-12(19(25)22-14-4-2-6-16(11-14)24(28)29)10-18(17)32(30,31)23-15-5-1-3-13(9-15)20(26)27/h1-11,23H,(H,22,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRBRMJSKIXJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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